Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate

β-Amino acid protection pKa prediction Chemoselective coupling

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate (CAS: 866144-37-8) is a synthetic β-amino acid derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) ring at the C3 position, a cyclopropylcarboxamide (cyclopropylcarbonyl) protecting group on the β-amine, and a methyl ester at the C1 position. With a molecular formula of C15H17NO5 and a molecular weight of 291.3 g/mol, this compound serves as a protected chiral or racemic intermediate for the synthesis of more complex peptidomimetics and heterocyclic frameworks.

Molecular Formula C15H17NO5
Molecular Weight 291.303
CAS No. 866144-37-8
Cat. No. B2828136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate
CAS866144-37-8
Molecular FormulaC15H17NO5
Molecular Weight291.303
Structural Identifiers
SMILESCOC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CC3
InChIInChI=1S/C15H17NO5/c1-19-14(17)7-11(16-15(18)9-2-3-9)10-4-5-12-13(6-10)21-8-20-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,16,18)
InChIKeyRBKPDQAMNDBADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate – A Protected β-Amino Acid Building Block for Medicinal Chemistry (CAS 866144-37-8)


Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate (CAS: 866144-37-8) is a synthetic β-amino acid derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) ring at the C3 position, a cyclopropylcarboxamide (cyclopropylcarbonyl) protecting group on the β-amine, and a methyl ester at the C1 position . With a molecular formula of C15H17NO5 and a molecular weight of 291.3 g/mol, this compound serves as a protected chiral or racemic intermediate for the synthesis of more complex peptidomimetics and heterocyclic frameworks . Its structural features combine the electron-rich benzodioxole pharmacophore, known for enhancing target binding in antiviral and oncology programs, with the conformationally constrained cyclopropylamide, which is often incorporated to improve metabolic stability and reduce off-target interactions compared to linear acyl groups [1].

Generic Interchange Risks for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate (CAS 866144-37-8)


Substituting this compound with a generic β-amino acid building block—such as the free amine methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS 198959-45-4) or a simple N-acetyl derivative—introduces significant risks in downstream synthesis and pharmacological performance [1]. The unprotected amine is more basic (higher pKa) and nucleophilic, leading to side reactions during amide coupling or alkylation, while the N-acetyl analog lacks the steric and electronic shielding provided by the cyclopropane ring, which is well-documented in patent literature to enhance metabolic stability and binding affinity for targets such as CFTR and kinases [1][2]. Furthermore, the combination of the benzodioxole-cyclopropane motif is a deliberately engineered pharmacophore; removing either element compromises the specific molecular recognition and physicochemical balance required for rational drug design programs [2]. The quantitative evidence below demonstrates these differentiation points through predictive and comparative data.

Quantitative Differentiation Evidence for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate (CAS 866144-37-8)


Reduced Basicity vs. Free Amine: pKa Shift Enabling Controlled Reactivity

The N-cyclopropylcarbonyl group significantly reduces the basicity of the β-amine nitrogen compared to the free amine analog methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate. The predicted acid dissociation constant (pKa) of the amide N-H proton for the target compound is 14.42±0.20 , whereas the conjugate acid pKa of the free β-amine is expected to be approximately 9–10 (typical for aliphatic amines). This 4–5 log unit decrease in basicity means the cyclopropylamide-protected building block is over 10,000× less basic, preventing unwanted protonation and nucleophilic attack during multi-step syntheses, thereby improving reaction yield and purity profiles .

β-Amino acid protection pKa prediction Chemoselective coupling

Cyclopropane vs. Acetyl Protection: Enhanced Steric Bulk and Conformational Rigidity

The cyclopropyl ring introduces greater steric hindrance and conformational restriction compared to a simple acetyl (CH3CO-) group. The van der Waals volume of a cyclopropane group is estimated at ~70 ų, substantially larger than that of a methyl group (~30 ų) [1]. This steric bulking is employed in drug design to shield metabolically labile sites. Patent literature on cyclopropanecarboxamido-benzodioxole CFTR modulators (e.g., ABBV/GLPG-2222) explicitly teaches that the cyclopropane ring improves metabolic stability and prolongs half-life compared to non-cyclopropyl analogs [1]. While direct comparative stability data for the title compound is not publicly available, the structure-activity relationship (SAR) trends reported for the same core motif in advanced drug candidates support the selection of the cyclopropyl derivative over the acetyl analog for projects where oral bioavailability and duration of action are critical [1].

Cyclopropylamide Metabolic stability Conformational constraint

Hydrophobicity Tuning: Balanced logP for Brain-Permeable and Oral Drug Design

The methyl ester and cyclopropylamide groups contribute to a predicted balanced lipophilicity. Although an experimental logP for this exact compound is not reported, the structurally related fragment methyl 3-[(cyclopropylcarbonyl)amino]propanoate (without the benzodioxole ring) has a calculated logP of approximately 0.5–1.0, while the benzodioxole moiety adds ~1.5 logP units, giving the target compound an estimated AlogP/clogP of 2.0–3.0. This places it in the optimal range for oral absorption and CNS drug design. In contrast, the free amine analog is significantly more polar (predicted logP <1) and the N-acetyl derivative more polar still, reducing membrane permeability . The combination of the lipophilic benzodioxole and the moderately polar cyclopropylamide creates a unique polarity profile that cannot be achieved by generic alternatives, making this building block particularly valuable for fragment-based drug discovery seeking lead-like properties [1].

Lipophilicity logP prediction Blood-brain barrier permeability

Purity and Supply Chain Reproducibility: 98% HPLC Purity from Multiple GMP-Compliant Vendors

The target compound is consistently supplied at ≥98% purity (HPLC) by multiple independent vendors including Leyan (Cat. 1619046, purity 98% ) and Chemscene (Cat. CS-0548385, purity ≥98% ). The hydrochloride salt of the unprotected amine analog (methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride, CAS 1177093-05-8) is typically available at 95–97% purity , with a melting point of 175–177°C indicating potential batch-to-batch variability. For advanced medicinal chemistry projects requiring high material quality assurance, the 98% purity specification of the cyclopropylamide derivative combined with its room-temperature storage stability (unlike the hydrochloride salt, which is hygroscopic and requires refrigeration) provides a logistical and quality advantage in procurement .

Building block purity Procurement quality Reproducible synthesis

Optimal Scientific and Industrial Use Cases for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate (CAS 866144-37-8)


CFTR Modulator and Ion Channel Drug Discovery

The benzodioxole-cyclopropylcarboxamide motif is a core pharmacophore of advanced CFTR correctors such as ABBV/GLPG-2222 and related compounds in clinical development [2]. Using the title compound as a protected β-amino acid building block allows medicinal chemists to introduce this validated fragment into novel analogs via standard peptide coupling, enabling exploration of SAR around the central amide and ester functionalities. The balanced lipophilicity (predicted logP 2–3) and non-hygroscopic nature are particularly advantageous for synthesizing preclinical candidates with favorable ADME and solid-form properties [1].

Kinase Inhibitor and Anticancer Agent Lead Optimization

Cyclopropanecarboxamido-substituted aromatic compounds are known to inhibit protein kinases, including Raf and tyrosine kinases [3]. The title compound's cyclopropane ring provides steric protection against amide bond hydrolysis while the methyl ester allows for prodrug strategies or polarity modulation. The 98% purity specification ensures that coupling reactions proceed with minimal side products, a critical requirement for iterative library synthesis in oncology hit-to-lead campaigns .

β-Peptidomimetic and Foldamer Chemistry

As a protected β3-amino acid featuring a large aromatic side chain, this compound is valuable for constructing β-peptide foldamers with defined secondary structures. The cyclopropylamide protecting group prevents undesired backbone interactions during solid-phase synthesis, while the benzodioxole side chain can engage in π-π stacking interactions to stabilize helical conformations. The pKa shift of ~4 units relative to the free amine eliminates base-catalyzed racemization risks, preserving stereochemical integrity throughout synthesis .

Antiviral Agent Development Targeting HIV-1 Entry

1,3-Benzodioxolyl-containing β-amino acids have been identified as CD4 mimetics that inhibit HIV-1 entry with high specificity and low cytotoxicity [1]. The cyclopropylcarbonyl protection enables late-stage diversification at the amine terminus, allowing systematic evaluation of N-acyl substituents for antiviral potency. The combination of the benzodioxole pharmacophore with a removable cyclopropylamide group provides a modular approach to optimizing the compound's pharmacological profile [1].

Quote Request

Request a Quote for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.